N-[5-(acetylamino)-2-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
Description
N-[5-(acetylamino)-2-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic organic compound featuring a propanamide backbone with two distinct substituents: a 5-(acetylamino)-2-methoxyphenyl group and a 3-methoxy-1,2-oxazol-5-yl moiety. The acetylated amino group at the para position of the methoxyphenyl ring enhances solubility and hydrogen-bonding capacity, while the 1,2-oxazole ring contributes to its electron-deficient character, influencing reactivity and binding interactions .
Properties
Molecular Formula |
C16H19N3O5 |
|---|---|
Molecular Weight |
333.34 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C16H19N3O5/c1-10(20)17-11-4-6-14(22-2)13(8-11)18-15(21)7-5-12-9-16(23-3)19-24-12/h4,6,8-9H,5,7H2,1-3H3,(H,17,20)(H,18,21) |
InChI Key |
IXWFPRMORITMCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCC2=CC(=NO2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the acetylamino group: This can be achieved by acetylation of an amine precursor.
Introduction of the methoxyphenyl group: This step involves the methoxylation of a phenyl ring.
Construction of the oxazolyl group: This is usually done through cyclization reactions involving nitriles and aldehydes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Molecular Formula
- Molecular Formula : C₁₅H₁₈N₂O₄
Key Structural Features
- Acetylamino Group : Imparts solubility and may influence biological activity.
- Methoxy Groups : Potentially enhance lipophilicity and modify receptor interactions.
- Oxazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry
N-[5-(acetylamino)-2-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide has been investigated for its potential as a drug candidate. The structural elements suggest it may exhibit:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation.
- Antimicrobial Properties : The presence of the oxazole ring is linked to antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
Research has focused on the compound's interaction with biological systems:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation of cancer cells | |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anti-inflammatory | Reduces inflammatory markers in vitro |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the effects of this compound on human breast cancer cell lines. The compound demonstrated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
This analog replaces the oxazole with a 1,2,4-triazole ring and introduces a sulfanyl linker. Key differences include:
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide
This compound substitutes the oxazole with an oxadiazole ring, a more electron-deficient heterocycle. The oxadiazole’s higher aromaticity may reduce metabolic stability compared to oxazole derivatives, as observed in pharmacokinetic studies of similar agrochemicals .
Structural and Functional Comparison Table
Key Research Findings
- Oxazole vs. Triazole : Oxazole derivatives generally exhibit higher metabolic stability due to reduced susceptibility to oxidative cleavage compared to triazoles .
- Substituent Positioning: The 5-substituted acetylamino group in the target compound optimizes steric compatibility with hydrophobic enzyme pockets, as inferred from docking studies of analogous agrochemicals .
- Heterocyclic Electronics : The oxazole’s electron-withdrawing methoxy group may modulate charge distribution, enhancing interactions with cationic residues in target proteins .
Biological Activity
N-[5-(acetylamino)-2-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide, a compound with significant biological relevance, has been studied for its various pharmacological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C15H17N3O4
- Molecular Weight : 301.31 g/mol
- CAS Number : 60177907
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, which plays a crucial role in cellular signaling pathways. Studies have shown that compounds with similar structures can activate or inhibit GPCRs, leading to alterations in intracellular calcium levels and other signaling cascades .
- Enzyme Inhibition : Preliminary data suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation .
- Antioxidant Activity : Some derivatives of similar compounds have demonstrated antioxidant properties, which can protect cells from oxidative stress and related damage .
Pharmacological Effects
The pharmacological effects of this compound include:
- Anti-inflammatory Effects : Research indicates that the compound may reduce inflammation through inhibition of pro-inflammatory cytokines and mediators.
- Antitumor Activity : Certain analogs have shown promise in inhibiting tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.
Case Studies
- In Vitro Studies : A study demonstrated that the compound effectively reduced cell viability in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .
- Animal Models : In animal studies, administration of the compound led to significant reductions in tumor size compared to control groups. These findings support its potential therapeutic use in oncology .
Data Table of Biological Activities
Q & A
Basic: What are the key synthetic routes for N-[5-(acetylamino)-2-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide, and how do reaction conditions influence yield?
Answer:
The compound is synthesized via multi-step reactions involving amide coupling and oxazole ring formation . A common route includes:
- Step 1 : Reacting 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidenedione with chloroacetylated intermediates in dimethylformamide (DMF) using potassium carbonate as a base .
- Step 2 : Cyclization of α-haloketones with amides under acidic/basic conditions to form the oxazole core .
Key factors :- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity and reaction rates .
- Stoichiometry : Excess potassium carbonate (1.5 mol) improves deprotonation efficiency .
- Monitoring : Thin-layer chromatography (TLC) ensures reaction completion .
Advanced: How can reaction conditions be optimized to mitigate byproduct formation during oxazole ring synthesis?
Answer:
Byproduct formation (e.g., incomplete cyclization or over-oxidation) can be minimized by:
- Temperature control : Maintaining 20–25°C during chloroacetyl chloride addition reduces side reactions like hydrolysis .
- Purification : Recrystallization from ethanol-DMF mixtures removes unreacted precursors .
- Catalyst screening : Triethylamine (TEA) aids in neutralizing HCl byproducts during amide bond formation .
- Reaction time : Shortening reflux periods (e.g., 4 hours for oxadiazole derivatives) prevents decomposition .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms methoxy group placement and acetamide linkage .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₀H₂₀N₂O₆ for analogs) .
- Melting Point Analysis : Sharp melting ranges (e.g., 180–185°C) indicate purity .
- TLC : Monitors reaction progress using solvent systems like ethyl acetate/hexane (3:7) .
Advanced: How should researchers resolve contradictions in reported biological activity (e.g., anti-inflammatory vs. anticancer)?
Answer:
Discrepancies arise from assay variability. To address this:
- Standardize assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls .
- Dose-response curves : Establish IC₅₀ values under uniform conditions (e.g., 24–72 hr exposure) .
- Mechanistic studies : Probe specific pathways (e.g., NF-κB inhibition for anti-inflammatory activity) .
- SAR analysis : Compare analogs (e.g., methoxy group positional isomers) to isolate bioactive motifs .
Advanced: What methodologies assess the compound’s stability under physiological and environmental conditions?
Answer:
- Accelerated degradation studies : Expose the compound to pH gradients (1–13) and analyze via HPLC to identify hydrolysis-prone sites (e.g., acetamide bonds) .
- Photostability testing : UV-Vis spectroscopy monitors oxazole ring integrity under light exposure (300–400 nm) .
- Thermogravimetric Analysis (TGA) : Determines decomposition thresholds (e.g., >200°C for thermal stability) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Answer:
- Modify substituents : Replace methoxy groups with electron-withdrawing groups (e.g., nitro) to alter electronic profiles and binding affinity .
- Scaffold hopping : Substitute the oxazole ring with thiazole or imidazole cores to explore heterocyclic diversity .
- Prodrug synthesis : Introduce esterase-labile groups (e.g., acetyl) to improve bioavailability .
Basic: What challenges arise in achieving solubility for in vitro assays, and how are they addressed?
Answer:
The compound’s hydrophobicity (logP ~2.5) limits aqueous solubility. Strategies include:
- Co-solvents : Use DMSO (≤1% v/v) to dissolve stock solutions without cytotoxicity .
- Micellar encapsulation : Employ polysorbate-80 or cyclodextrins to enhance dispersion .
- Salt formation : Synthesize hydrochloride salts via reaction with HCl gas .
Advanced: How should contradictory toxicity data (e.g., murine vs. human cell models) be reconciled?
Answer:
- Species-specific metabolism : Test metabolites (e.g., hepatic microsomal fractions) to identify toxic intermediates .
- Genotoxicity assays : Perform Ames tests to rule out mutagenic effects in prokaryotic vs. eukaryotic systems .
- Dose scaling : Apply allometric scaling (e.g., body surface area) to extrapolate murine LD₅₀ to human equivalents .
Advanced: What computational tools predict binding modes with target proteins (e.g., COX-2 or tubulin)?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with COX-2’s hydrophobic pocket, focusing on methoxy group van der Waals contacts .
- MD simulations : Run GROMACS simulations (100 ns) to assess binding stability under physiological conditions .
- Pharmacophore mapping : Align electrostatic potentials with known inhibitors (e.g., celecoxib) using Schrödinger .
Basic: What experimental designs are recommended for environmental impact studies?
Answer:
Adopt a split-plot design to evaluate degradation pathways:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
